molecular formula C10H13NO3 B090707 4-Hydroxymethylphenylalanine CAS No. 15742-88-8

4-Hydroxymethylphenylalanine

Cat. No.: B090707
CAS No.: 15742-88-8
M. Wt: 195.21 g/mol
InChI Key: OXNUZCWFCJRJSU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymethylphenylalanine, also known as ®-2-Amino-3-[4-(hydroxymethyl)phenyl]propionic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring of phenylalanine. It is a chiral molecule with significant importance in biochemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethylphenylalanine can be achieved through various methods. One common approach involves the enantioselective synthesis using a chiral phase-transfer catalyst. This method produces a mixture of enantiomers, typically in a 4:1 ratio of L/D enantiomers . The reaction conditions often include the use of alkylating agents and specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts such as phenylalanine hydroxylase. This enzyme catalyzes the hydroxylation of 4-methylphenylalanine in the presence of a pterin cofactor, resulting in the formation of this compound . The process is optimized for large-scale production by controlling factors such as temperature, pH, and substrate concentration.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymethylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.

Major Products:

Scientific Research Applications

4-Hydroxymethylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxymethylphenylalanine involves its interaction with specific enzymes and receptors. For instance, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine, and this compound can act as a substrate for this enzyme. The hydroxylation process involves the activation of molecular oxygen and the formation of an iron-oxo intermediate, which facilitates the hydroxylation of the aromatic ring .

Comparison with Similar Compounds

  • 4-Methylphenylalanine
  • 3-Methyl-4-hydroxyphenylalanine
  • 3-Hydroxy-4-methylphenylalanine

Comparison: 4-Hydroxymethylphenylalanine is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Compared to 4-methylphenylalanine, it has an additional hydroxyl group that can participate in hydrogen bonding and other interactions. This makes it more versatile in biochemical applications and enhances its reactivity in chemical synthesis .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNUZCWFCJRJSU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935669
Record name 4-(Hydroxymethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15742-88-8
Record name 4-Hydroxymethylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015742888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hydroxymethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxymethylphenylalanine
Reactant of Route 2
4-Hydroxymethylphenylalanine
Reactant of Route 3
4-Hydroxymethylphenylalanine
Reactant of Route 4
4-Hydroxymethylphenylalanine
Reactant of Route 5
4-Hydroxymethylphenylalanine
Reactant of Route 6
4-Hydroxymethylphenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.